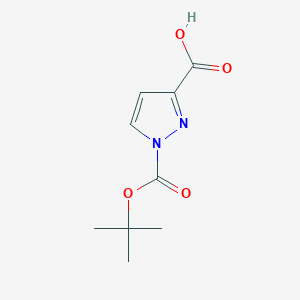

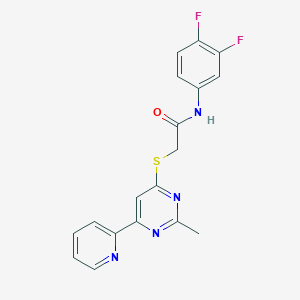

![molecular formula C11H13N5OS B2825576 1-{[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2199181-50-3](/img/structure/B2825576.png)

1-{[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several notable functional groups, including a 1,2,3-triazole ring, a 1,3-thiazole ring, and an azetidine ring . These types of structures are often found in various pharmaceuticals and biologically active compounds .

Synthesis Analysis

While the specific synthesis of this compound isn’t detailed in the available literature, related compounds such as 1,2,4-triazoles and 1,3-thiazoles can be synthesized through various methods . For instance, 1,2,4-triazoles can be synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of this compound would be expected to exhibit significant pi-electron delocalization due to the presence of the aromatic 1,2,3-triazole and 1,3-thiazole rings . This could potentially enhance its ability to interact with various biological targets.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the triazole and thiazole rings could potentially enhance its lipophilicity, which could influence its pharmacokinetic properties .Applications De Recherche Scientifique

Microwave Assisted Synthesis and Pharmacological Evaluation

A study conducted by K. Mistry and K. R. Desai (2006) involved the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, which were then screened for their antibacterial and antifungal activities. This approach highlights the efficiency and rapidity of microwave synthesis in producing compounds with potential pharmacological applications (Mistry & Desai, 2006).

Anti-Diabetic and Renoprotective Activities

Another study by A. A. O. Abeed, M. Youssef, and R. Hegazy (2017) synthesized a series of benzazole, thiazolidinone, and azetidin-2-one derivatives, evaluating them for their antihyperglycemic and renoprotective activities. This research indicates the potential of these compounds in managing diabetes and protecting renal function (Abeed, Youssef, & Hegazy, 2017).

Antibacterial Potential Against Gram-Negative Organisms

Research by M. Genin et al. (2000) developed new (azolylphenyl)oxazolidinone antibacterial agents to expand the spectrum of this antibiotic class to include Gram-negative organisms. The study demonstrated the potential of these compounds in treating infections caused by Haemophilus influenzae and Moraxella catarrhalis (Genin et al., 2000).

Inhibition of Tumor DNA Methylation

A 2019 study by T. R. Hovsepyan et al. investigated the ability of newly synthesized 1,2,4-triazole-3-thiols and 1,3,4-thiadiazoles derivatives to inhibit the methylation of tumor DNA in vitro, selecting a compound with high activity for further in vivo studies. This work opens avenues for cancer research and treatment strategies (Hovsepyan et al., 2019).

Antifungal and Antibacterial Synthesis under Microwave Irradiation

S. M. Gomha and S. Riyadh (2011) demonstrated the microwave-assisted synthesis of compounds with indole moieties and evaluated their antifungal and antibacterial activities. This study underlines the utility of microwave irradiation in creating biologically active compounds efficiently (Gomha & Riyadh, 2011).

Mécanisme D'action

Target of Action

The compound “1-{[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole” is a complex molecule that incorporates both a thiazole and a triazole ring. Thiazoles and triazoles are known to have diverse biological activities Thiazoles and triazoles are known to interact with a variety of enzymes and receptors .

Mode of Action

The mode of action of this compound is likely to involve interactions with its targets at the molecular level. The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . Thiazoles are known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These interactions can lead to changes in the function or activity of the target molecules.

Biochemical Pathways

Compounds containing thiazole and triazole rings have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

Triazoles are known for their high chemical stability, usually being inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . This stability could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.

Result of Action

Given the known activities of thiazoles and triazoles, it is likely that the compound could have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s stability under various conditions could affect its efficacy . Additionally, the compound’s solubility in different solvents could influence its distribution and bioavailability .

Propriétés

IUPAC Name |

(4-methyl-1,3-thiazol-5-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5OS/c1-8-10(18-7-12-8)11(17)15-4-9(5-15)6-16-3-2-13-14-16/h2-3,7,9H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQVDRKREQQCEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N2CC(C2)CN3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2825494.png)

![Tert-butyl 3-[4-(aminomethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2825496.png)

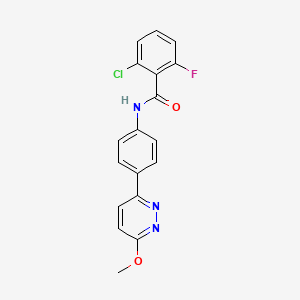

![3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(2-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2825497.png)

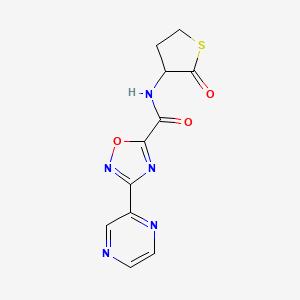

![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate](/img/structure/B2825500.png)

![6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine](/img/structure/B2825503.png)

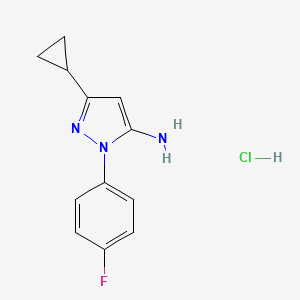

![methyl 5-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2825504.png)

![3-(4-methoxyphenyl)spiro[1,3-thiazinane-2,3'-1H-indole]-2',4-dione](/img/structure/B2825506.png)